6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Overview
Description
6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. Subsequent reactions with appropriate reagents introduce the quinazoline core and the propyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (such as temperature and pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar triazole-quinazoline core but differ in their substituents and specific biological activities.
1,2,4-Triazino[4,3-a]quinoxalines: Another class of compounds with a triazole-quinazoline core, but with different ring fusion and substituents.
Uniqueness
6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-4-7-20-23-21-15-8-5-6-9-16(15)25(22(28)26(21)24-20)13-17(27)14-10-11-18(29-2)19(12-14)30-3/h5-6,8-12H,4,7,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNHKDSOALNILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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